molecular formula C15H11ClN4OS B12007936 4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B12007936
M. Wt: 330.8 g/mol
InChI Key: NENRBIJBQMFWHH-RQZCQDPDSA-N
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Description

4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a triazole ring, a chlorophenyl group, and a phenolic hydroxyl group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved by reacting thiosemicarbazide with 4-chlorobenzaldehyde under acidic conditions to form 3-(4-chlorophenyl)-5-mercapto-1,2,4-triazole.

    Condensation Reaction: The triazole derivative is then subjected to a condensation reaction with 4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as glacial acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and triazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-mercapto-1,2,4-triazole
  • 4-Hydroxybenzaldehyde
  • 4-Chlorobenzaldehyde

Uniqueness

What sets 4-(((3-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-3-11(4-6-12)14-18-19-15(22)20(14)17-9-10-1-7-13(21)8-2-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

NENRBIJBQMFWHH-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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